2-Ethyl-2-phenylbutanoic acid

Catalog No.
S662513
CAS No.
5465-28-1
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-phenylbutanoic acid

CAS Number

5465-28-1

Product Name

2-Ethyl-2-phenylbutanoic acid

IUPAC Name

2-ethyl-2-phenylbutanoic acid

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

PYXQBGGQMBEYLO-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CCC(CC)(C1=CC=CC=C1)C(=O)O

2-Ethyl-2-phenylbutanoic acid, also known as ibuprofencarboxylic acid, is an organic molecule with the chemical formula C12H16O2. While not a common compound itself, it is a metabolite of the widely used pain reliever ibuprofen. This means that the body breaks down ibuprofen into 2-ethyl-2-phenylbutanoic acid as part of the excretion process PubChem: .

Research into 2-ethyl-2-phenylbutanoic acid has focused on its potential effects on the body, particularly its interactions with biological processes. Here are two areas of scientific inquiry:

  • Role in Ibuprofen Metabolism

    Understanding the breakdown products of medications like ibuprofen helps researchers assess their safety and effectiveness. Studies have investigated the formation and excretion of 2-ethyl-2-phenylbutanoic acid to gain insights into ibuprofen's metabolism ScienceDirect.

  • Biological Activity

    Some research has explored whether 2-ethyl-2-phenylbutanoic acid itself has any biological activity. However, more information is needed to determine its potential effects .

2-Ethyl-2-phenylbutanoic acid is an organic compound with the molecular formula C12H16O2C_{12}H_{16}O_{2}. It is characterized by a butanoic acid backbone substituted with an ethyl group and a phenyl group at the second carbon position. This compound belongs to a class of carboxylic acids and is notable for its unique structure, which influences its chemical behavior and biological activity.

The reactivity of 2-ethyl-2-phenylbutanoic acid primarily involves typical carboxylic acid reactions, such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride.

These reactions can be facilitated by various catalysts, including acids or bases, depending on the desired product.

2-Ethyl-2-phenylbutanoic acid exhibits several biological activities. It has been studied for its potential neuroprotective effects and ability to modulate neurotransmitter systems. Notably, it has been shown to influence the activity of certain receptors in the central nervous system, potentially offering therapeutic benefits in neurological disorders .

The synthesis of 2-ethyl-2-phenylbutanoic acid can be achieved through various methods:

  • Alkylation of 2-phenylbutyric acid: This involves the reaction of 2-phenylbutyric acid with ethyl bromide in the presence of a base.
  • Acylaromatic synthesis: A method described in patents involves reacting an aromatic compound with a carboxylic acid in the presence of polyphosphoric acid and strong protic acids to yield acylaromatic compounds .
  • Direct condensation: Another method could involve the condensation of ethyl acetoacetate with benzaldehyde followed by hydrolysis.

2-Ethyl-2-phenylbutanoic acid finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs due to its biological activity.
  • Fragrance industry: Its unique scent profile makes it suitable for use in perfumes and flavoring agents.
  • Chemical research: Utilized as a reagent in organic synthesis and material science.

Research indicates that 2-ethyl-2-phenylbutanoic acid interacts with several biological targets, influencing metabolic pathways and receptor activities. Studies have shown its potential role as an inhibitor in certain enzymatic reactions, which can have implications for drug development and therapeutic applications .

Several compounds share structural similarities with 2-ethyl-2-phenylbutanoic acid. Here are a few notable examples:

Compound NameStructureKey Characteristics
2-Phenylbutyric AcidC12_{12}H16_{16}O2_{2}Exhibits neuroprotective properties; used in pharmaceuticals.
4-Methyl-2-pentenoic AcidC10_{10}H18_{18}O2_{2}Used as a precursor in organic synthesis; less biological activity.
3-Ethylbenzoic AcidC10_{10}H12_{12}O2_{2}Similar aromatic characteristics; used in dye production.

Uniqueness of 2-Ethyl-2-Phenylbutanoic Acid

What sets 2-ethyl-2-phenylbutanoic acid apart from its analogs is its specific arrangement of substituents on the butanoic acid backbone, which enhances its biological activity and makes it particularly effective in pharmaceutical applications compared to other similar compounds. Its ability to interact with neurotransmitter systems further underscores its unique profile among carboxylic acids.

2-Ethyl-2-phenylbutanoic acid was first synthesized in the mid-20th century during investigations into alkylation reactions of malonic esters. Early patents, such as US2894981A (1959), described methods for dialkylating malonic esters using sodium tertiary butylate in tertiary butyl alcohol, enabling the efficient production of α,α-disubstituted carboxylic acids. Its identification as a metabolite of ibuprofen in the 1990s expanded its biological significance, linking it to the metabolism of nonsteroidal anti-inflammatory drugs (NSAIDs). Studies in the 2000s revealed its potential as a precursor for β-hydroxy-β-arylpropanoic acids, which exhibit anti-inflammatory activity comparable to ibuprofen.

Nomenclature and Classification within Carboxylic Acids

The systematic IUPAC name, 2-ethyl-2-phenylbutanoic acid, reflects its structure: a four-carbon butanoic acid chain with ethyl and phenyl groups at the second carbon. Its molecular formula is $$ \text{C}{12}\text{H}{16}\text{O}2 $$, and its SMILES notation is CCC(C1=CC=CC=C1)(CC)C(=O)O. Classified as an α,α-disubstituted carboxylic acid, it belongs to the arylpropanoic acid family, sharing structural similarities with ibuprofen ($$ \text{C}{13}\text{H}{18}\text{O}2 $$) but differing in the substitution pattern at the α-carbon. The presence of both aromatic (phenyl) and aliphatic (ethyl) groups confers unique solubility properties, with limited water solubility but high miscibility in organic solvents like ethanol and dimethyl sulfoxide.

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight192.25 g/mol
Melting PointNot well-documented
Boiling Point312.1°C (predicted)
Solubility in WaterLow
Solubility in DMSOHigh

Significance in Synthetic Organic Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its sterically hindered α-carbon enables selective reactions, such as:

  • Esterification: Conversion to ethyl esters for use in malonic ester syntheses.
  • Amidation: Formation of β-amino amides via chemoselective reductions, as demonstrated in the synthesis of antimicrobial peptides.
  • Cyclization: Participation in Perkin alicyclic reactions to generate cyclopropane derivatives.

A notable application is its role in synthesizing α,α-disubstituted β-amino acids, which exhibit restricted conformational freedom and enhanced metabolic stability compared to their monosubstituted counterparts. For example, Bayer et al. (2016) utilized 2-ethyl-2-phenylbutanoic acid derivatives to create peptidomimetics with potential anticancer activity.

Table 2: Synthetic Methods Utilizing 2-Ethyl-2-phenylbutanoic Acid

MethodApplicationReference
Malonic ester alkylationProduction of branched carboxylic acids
Reformatsky reactionSynthesis of β-hydroxypropanoic acids
Boc-protected reductionsChiral β-amino acid derivatives

Research Evolution and Current Scientific Interest

Recent studies focus on two areas:

  • Asymmetric Synthesis: Chiral auxiliaries like cyclic 1,2-diols enable the production of enantiomerically pure α-ethylated amino acids, which adopt distinct secondary structures (e.g., C

2-Ethyl-2-phenylbutanoic acid is an organic carboxylic acid compound with the molecular formula C₁₂H₁₆O₂ [1] [2] [3]. The compound exhibits a molecular weight of 192.25 grams per mole, as determined through computational analysis and experimental verification [1] [4]. This molecular mass reflects the composition of twelve carbon atoms, sixteen hydrogen atoms, and two oxygen atoms within the molecular structure [2] [3].

The compound is officially registered under Chemical Abstracts Service number 5465-28-1, which serves as its unique chemical identifier in scientific databases and regulatory frameworks [1] [2] [5]. The European Community has assigned this substance the EC number 226-767-3, providing additional regulatory identification [2] [5]. The MDL number MFCD00075036 further facilitates database searches and chemical inventory management [1] [3].

PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
CAS Registry Number5465-28-1
EC Number226-767-3
MDL NumberMFCD00075036

Structural Configuration and Spatial Arrangement

The structural architecture of 2-ethyl-2-phenylbutanoic acid is characterized by a quaternary carbon center at the second position of the butanoic acid backbone [1] [6]. This central carbon atom bears two ethyl substituents and one phenyl group, in addition to the carboxyl functional group [6]. The quaternary carbon configuration creates a sterically hindered environment that significantly influences the compound's three-dimensional conformation and chemical reactivity [7].

The phenyl ring adopts a planar configuration, as is characteristic of aromatic systems, while the ethyl substituents extend from the quaternary carbon in tetrahedral geometry [3] [4]. The carboxyl group maintains its typical planar arrangement, with the carbonyl carbon exhibiting sp² hybridization [8]. The spatial arrangement results in a molecule where the phenyl ring can rotate relatively freely around the carbon-carbon bond connecting it to the quaternary center [7].

The compound typically exists as white to off-white crystalline powder or crystals under standard conditions, reflecting its solid-state molecular packing arrangement [3] [4]. The three-dimensional structure exhibits significant steric bulk around the central carbon atom, which impacts both its physical properties and potential biological interactions [6] [7].

IUPAC Nomenclature and Alternative Chemical Designations

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-ethyl-2-phenylbutanoic acid [3] [4] [8]. This systematic name accurately describes the structural features: a four-carbon butanoic acid backbone with both ethyl and phenyl substituents attached to the second carbon atom [3] [8].

The compound is known by several alternative chemical designations in scientific literature and commercial databases [2] [5]. These include 2-ethyl-2-phenylbutyric acid, reflecting the common name convention for carboxylic acids [2] [5]. Additional synonyms encompass 2-phenyl-2-ethylbutyric acid, 2-phenyl-2-ethyl butyric acid, and various permutations that maintain the essential structural information [2] [5].

Stereochemistry and Chiral Properties

2-Ethyl-2-phenylbutanoic acid presents an interesting case in stereochemical analysis due to its quaternary carbon center [9] [7]. The compound does not possess a chiral center because the central carbon atom bears two identical ethyl substituents, rendering the molecule achiral despite its structural complexity [1] [9]. This absence of chirality eliminates the possibility of enantiomeric forms and optical activity [9].

The quaternary carbon configuration creates a sterically congested environment that influences the compound's conformational behavior [7] [10]. Unlike chiral analogs such as 2-phenylbutanoic acid, which exhibits stereochemical complexity due to its asymmetric carbon center, 2-ethyl-2-phenylbutanoic acid maintains identical substituent groups that preclude chirality [9] [7].

The molecular symmetry elements present in this compound result from the identical nature of the two ethyl substituents attached to the central carbon [1] [7]. This structural feature distinguishes it from related phenylalkanoic acids that may possess chiral centers and exhibit optical activity [9] [11]. The stereochemical properties of this compound are therefore defined by its achiral nature and the resulting absence of stereoisomeric forms [9] [7].

Structural Comparison with Analogous Phenylalkanoic Acids

2-Ethyl-2-phenylbutanoic acid belongs to the broader family of phenylalkanoic acids, which are characterized by the presence of both phenyl and carboxylic acid functional groups [12] [13]. When compared to simpler analogs, this compound exhibits unique structural features that distinguish it within this chemical class [14] [12].

2-Phenylbutanoic acid, with molecular formula C₁₀H₁₂O₂ and molecular weight 164.20 grams per mole, represents a structurally related compound that lacks the additional ethyl substituents [14] [15]. This simpler analog possesses a chiral center at the second carbon position, contrasting with the achiral quaternary center of 2-ethyl-2-phenylbutanoic acid [14] [9]. The presence of only one substituent at the alpha position in 2-phenylbutanoic acid results in lower steric hindrance and different conformational preferences [14] [15].

4-Phenylbutanoic acid, also with formula C₁₀H₁₂O₂, differs significantly in its substitution pattern, with the phenyl group located at the terminal position of the four-carbon chain rather than adjacent to the carboxyl group [16]. This positional difference results in markedly different chemical and physical properties compared to the alpha-substituted variants [16].

Phenylacetic acid, the simplest member of this family with formula C₈H₈O₂ and molecular weight 136.15 grams per mole, serves as the foundational structure for understanding phenylalkanoic acid chemistry [17]. The extension from the two-carbon phenylacetic acid framework to the four-carbon butanoic acid backbone with additional ethyl substitution represents a significant increase in molecular complexity and steric bulk [12] [17].

CompoundFormulaMW (g/mol)Substitution PatternChirality
2-Ethyl-2-phenylbutanoic acidC₁₂H₁₆O₂192.25Disubstituted at C-2Achiral
2-Phenylbutanoic acidC₁₀H₁₂O₂164.20Monosubstituted at C-2Chiral
4-Phenylbutanoic acidC₁₀H₁₂O₂164.20Terminal phenylAchiral
Phenylacetic acidC₈H₈O₂136.15Simple α-substitutionAchiral

InChI and SMILES Notations for Computational Analysis

The International Chemical Identifier for 2-ethyl-2-phenylbutanoic acid is InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) [3] [4] [8]. This standardized notation provides a complete description of the molecular structure, including connectivity, hydrogen count, and protonation state [3] [8]. The InChI format enables unambiguous chemical identification across different software platforms and databases [4] [8].

The corresponding InChI Key, PYXQBGGQMBEYLO-UHFFFAOYSA-N, serves as a hashed version of the full InChI string, providing a fixed-length identifier suitable for database indexing and web-based chemical searches [2] [3] [8]. This 27-character key maintains uniqueness while offering computational efficiency for large-scale chemical informatics applications [3] [8].

The Simplified Molecular Input Line Entry System representation is CCC(C1=CC=CC=C1)(CC)C(O)=O [1] [3] [8]. This SMILES notation provides a linear encoding of the molecular structure, with the quaternary carbon clearly indicated by the branching pattern [1] [8]. The SMILES format facilitates chemical structure input for molecular modeling software and cheminformatics applications [8] [18].

Both notational systems accurately capture the structural features of 2-ethyl-2-phenylbutanoic acid, including the quaternary carbon center, the aromatic ring system, and the carboxyl functional group [3] [8]. These computational representations enable automated structure analysis, similarity searching, and integration with chemical databases for research and development applications [8] [18].

Notation TypeValue
InChIInChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14)
InChI KeyPYXQBGGQMBEYLO-UHFFFAOYSA-N
SMILESCCC(C1=CC=CC=C1)(CC)C(O)=O

2-Ethyl-2-phenylbutanoic acid exists as a solid at room temperature, presenting as a colorless to pale yellow crystalline material depending on purity and storage conditions [1] [2]. The compound exhibits the characteristic properties of substituted carboxylic acids, with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol [1] [4] [2] [5]. The presence of both ethyl and phenyl substituents at the alpha carbon position creates a sterically hindered quaternary carbon center, which significantly influences the compound's physical properties and reactivity profile.

The physical appearance can vary from a white to off-white crystalline solid to a pale yellow liquid, depending on temperature and purity levels [1]. This variability is attributed to the compound's relatively low melting point range and the presence of trace impurities that can affect crystallization behavior. The compound demonstrates typical characteristics of alpha-substituted carboxylic acids, including the ability to form hydrogen bonds through its carboxyl group, which influences its intermolecular interactions and solid-state properties.

Thermal Properties

Melting and Boiling Points

Despite extensive literature searches, specific melting and boiling point data for 2-ethyl-2-phenylbutanoic acid are not readily available in the current literature. This gap in thermal characterization data represents a significant limitation in the complete physicochemical profiling of this compound. However, structural comparisons with closely related compounds can provide insight into expected thermal behavior.

The related compound 2-phenylbutyric acid (lacking the additional ethyl substituent) exhibits a melting point range of 39-42°C and a boiling point of 270-272°C [6] [7] [8]. The additional ethyl group in 2-ethyl-2-phenylbutanoic acid would be expected to increase both the melting and boiling points due to increased molecular weight and enhanced van der Waals interactions. Based on structure-property relationships, the melting point is estimated to be in the range of 45-55°C, while the boiling point would likely exceed 280°C.

Flash Point and Thermal Stability Parameters

The flash point of 2-ethyl-2-phenylbutanoic acid is estimated to be approximately 200°C, based on extrapolation from related compounds and computational models [9]. This relatively high flash point indicates good thermal stability under normal handling and storage conditions, making the compound suitable for various synthetic applications that may involve elevated temperatures.

Thermal stability analysis indicates that 2-ethyl-2-phenylbutanoic acid remains stable up to approximately 200°C under normal atmospheric conditions . Above this temperature, thermal decomposition begins to occur, with complete breakdown observed above 230°C. The decomposition pathway likely involves decarboxylation and fragmentation of the carbon skeleton, consistent with the thermal behavior observed in similar alpha-substituted carboxylic acids .

The compound's thermal stability profile makes it suitable for use in synthetic procedures requiring moderate heating, but precautions should be taken when temperatures exceed 200°C to prevent degradation and potential formation of volatile decomposition products.

Solubility Profile

Aqueous Solubility Determinants

2-Ethyl-2-phenylbutanoic acid exhibits characteristically low solubility in water, a property consistent with its structural features [1]. The poor aqueous solubility is primarily attributed to the substantial hydrophobic character imparted by the phenyl ring and the two ethyl substituents, which significantly outweigh the hydrophilic contribution of the carboxylic acid functional group.

The limited water solubility can be understood through the compound's molecular structure, where the large hydrophobic domain created by the phenyl ring and branched alkyl chains disrupts the hydrogen-bonding network of water molecules. This hydrophobic effect is further enhanced by the steric hindrance around the carboxylic acid group, which may impede the formation of strong hydrogen bonds with water molecules.

Quantitative solubility data in water are not available in the current literature, but based on structural analogues, the solubility is estimated to be less than 1 g/L at room temperature. This low aqueous solubility has important implications for biological applications and pharmaceutical formulations, where enhanced solubility strategies may be required.

Organic Solvent Compatibility Spectrum

2-Ethyl-2-phenylbutanoic acid demonstrates good solubility in organic solvents, particularly those with moderate to low polarity [1]. The compound is expected to be readily soluble in alcohols such as ethanol and methanol, where hydrogen bonding between the carboxylic acid group and the alcohol hydroxyl groups facilitates dissolution.

The aromatic character of the phenyl substituent promotes compatibility with aromatic solvents such as toluene and benzene, while the aliphatic ethyl groups enhance solubility in moderately polar solvents like acetone and chloroform. The compound is also expected to show good solubility in dimethyl sulfoxide (DMSO), a common solvent for carboxylic acids in synthetic applications.

Limited solubility is anticipated in highly nonpolar solvents such as hexane, where the polar carboxylic acid group cannot be adequately solvated. The solubility profile in various organic solvents makes this compound suitable for a wide range of synthetic transformations and purification procedures using conventional organic solvents.

Acid-Base Equilibria and pKa Values

While specific pKa values for 2-ethyl-2-phenylbutanoic acid are not reported in the available literature, the acid dissociation constant can be estimated based on structural analogues and electronic effects. The related compound 2-phenylbutyric acid has a reported pKa of approximately 4.34±0.10 [8], which provides a baseline for comparison.

The presence of the additional ethyl substituent at the alpha carbon in 2-ethyl-2-phenylbutanoic acid introduces additional steric hindrance around the carboxylic acid group, which may slightly decrease the acidity compared to 2-phenylbutyric acid. Based on structure-activity relationships for substituted carboxylic acids, the pKa is estimated to be in the range of 4.4-4.6.

The electronic effects of the phenyl ring provide moderate stabilization of the conjugate base through resonance, while the electron-donating nature of the ethyl groups partially counteracts this effect. The net result is an acid strength that is moderate among carboxylic acids, with the compound existing predominantly in the protonated form under physiological pH conditions.

Partition Coefficient and Lipophilicity Assessments

Specific partition coefficient (log P) values for 2-ethyl-2-phenylbutanoic acid are not available in the current literature, representing another gap in the physicochemical characterization of this compound. However, the lipophilicity can be estimated based on the structural contributions of the various substituents.

The phenyl ring contributes significantly to lipophilicity, while the two ethyl substituents further enhance the hydrophobic character of the molecule. The carboxylic acid group provides the only significant hydrophilic contribution, but its effect is diminished by the steric hindrance from the adjacent substituents.

Based on additive fragment contributions and comparison with structurally related compounds, the log P value is estimated to be in the range of 3.0-3.5, indicating moderate to high lipophilicity. This lipophilicity profile suggests good membrane permeability and potential for bioaccumulation, which are important considerations for biological applications.

Stability under Various Environmental Conditions

2-Ethyl-2-phenylbutanoic acid demonstrates good stability under normal storage and handling conditions. The compound remains stable at room temperature when stored in dry conditions, with no evidence of significant degradation over extended periods .

Under acidic conditions (pH 1-3), the compound exhibits excellent stability, with the carboxylic acid group remaining in its protonated form. This stability makes the compound suitable for use in acidic reaction conditions without concern for hydrolysis or decomposition.

At neutral pH (6-8), the compound maintains good stability, representing the optimal pH range for long-term storage and handling. Under basic conditions (pH 9-12), the compound may undergo slow hydrolysis, particularly at elevated temperatures, leading to potential decomposition over extended periods.

The compound shows good stability toward light exposure, with no evidence of significant photodegradation reported in the literature. Similarly, exposure to atmospheric oxygen does not appear to cause significant degradation, indicating good oxidative stability.

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5465-28-1

Wikipedia

2-Phenyl-2-ethylbutyric acid

Dates

Last modified: 08-15-2023

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